molecular formula C22H24ClN5O5 B12630331 Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate

Numéro de catalogue: B12630331
Poids moléculaire: 473.9 g/mol
Clé InChI: DINUTGSIXIQMQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrido[2,3-d]pyrimidinone family, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • A tetrahydropyrido[2,3-d]pyrimidin-7-one scaffold, which provides conformational rigidity and hydrogen-bonding capabilities.
  • A piperidine-3-carboxylate group at position 2, enhancing solubility and enabling interactions with charged residues in biological targets.

Its synthesis typically involves multi-step reactions, including cyclization and functionalization steps, as seen in analogous pyrido[2,3-d]pyrimidinone derivatives .

Propriétés

Formule moléculaire

C22H24ClN5O5

Poids moléculaire

473.9 g/mol

Nom IUPAC

ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C22H24ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,24,30)(H2,25,26,27,29,31)

Clé InChI

DINUTGSIXIQMQI-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2

Origine du produit

United States

Méthodes De Préparation

The synthesis of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the chlorophenyl group. Common reagents used in these reactions include ethyl chloroformate, 2-chlorophenyl isocyanate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Applications De Recherche Scientifique

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Pyrido[2,3-d]pyrimidinone Family

Table 1: Key Structural Variations and Pharmacological Implications
Compound Name Substituent Modifications Biological Activity Key References
Target Compound 5-(2-chlorophenyl carbamoyl), 2-(piperidine-3-carboxylate) Not explicitly reported (likely GPCR modulation based on piperidine derivatives)
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate () 6-(piperazinylmethyl), 4-(2-chlorophenyl) Anticipated enhanced solubility due to piperazine; potential for multi-receptor targeting
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 4-(pyrazol-4-yl), 6-methyl Anti-tuberculosis and antibacterial activity reported for similar dihydropyrimidinones
LAS-251 () Piperidine derivative with unspecified substituents 4% higher activity on Family A GPCRs vs. other piperidines

Key Observations :

  • The 2-chlorophenyl carbamoyl group in the target compound may enhance receptor binding specificity compared to simpler aryl groups (e.g., pyrazol-4-yl in ) .
  • Piperidine vs. Piperazine : Piperazinylmethyl substituents () improve solubility but may reduce blood-brain barrier penetration compared to the target’s piperidine group .

Pharmacological Profile Comparison

Table 2: Receptor Interaction and Activity Trends
Compound Class GPCR Family A GPCR Family C Ion Channel Selectivity Antiplatelet Activity
Target Compound (Piperidine-3-carboxylate) Predicted moderate (based on LAS-251 data) Not reported Likely low (similar to LAS-250/251) High (carbamoyl piperidine derivatives in )
Carbamoyl Piperidines () Moderate Not reported N/A Potent (platelet aggregation inhibition)
LAS-250 () 6% lower than LAS-251 4% (equal to LAS-251) 2–3× selectivity for voltage-gated ion channels Not reported

Key Findings :

  • Compared to LAS-251, the target’s 2-chlorophenyl group may reduce ion channel interactions, improving safety margins .

Activité Biologique

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine core substituted with a pyrido[2,3-d]pyrimidine moiety. The presence of a chlorophenyl group and various functional groups contributes to its biological activity.

Anticancer Properties

Recent studies indicate that compounds similar to Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate exhibit promising anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 2.63 µM for a related compound against AGS cells, indicating potent antiproliferative effects through cell cycle arrest and apoptosis induction .
CompoundCell LineIC50 (µM)Mechanism
Related CompoundAGS2.63 ± 0.17G2/M arrest, apoptosis
Ethyl AnalogHCT116TBDTBD

The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, some derivatives have been shown to target the EPH receptor family, which is implicated in various cancers .

Synthesis and Derivatives

The synthesis of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate typically involves multi-step organic reactions that introduce the necessary functional groups while maintaining the integrity of the piperidine and pyrimidine frameworks.

Synthetic Pathway Overview

  • Starting Materials : Begin with readily available pyrimidine derivatives.
  • Functionalization : Introduce chlorophenyl and carbamoyl groups through electrophilic aromatic substitution.
  • Cyclization : Employ cyclization techniques to form the tetrahydropyrido structure.
  • Final Modifications : Add ethyl and carboxylate groups to complete the synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : A study evaluating a series of pyrido[2,3-d]pyrimidine derivatives found that those bearing an ethyl group exhibited four-fold enhanced activity compared to their methylated counterparts .
  • Targeting Kinases : Another research highlighted compounds that inhibit tyrosine kinases involved in cancer signaling pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.